Mannomustine

Beschreibung

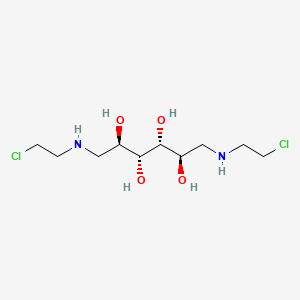

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXVYODZCMMZEM-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020798 | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-68-1 | |

| Record name | Mannomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannomustine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Mannomustine

Introduction: The Scientific Context of Mannomustine

Mannomustine, also known by the trade name Degranol and as Mannitol Nitrogen Mustard, is a cytotoxic, alkylating agent belonging to the nitrogen mustard class of chemotherapeutics.[1] First synthesized in 1957 by Vargha and colleagues, it represents a significant early effort to improve the therapeutic index of nitrogen mustards by utilizing a sugar-based carrier, D-mannitol, to mediate its delivery.[1] The core structure of Mannomustine is a D-mannitol backbone where the hydroxyl groups on the first and sixth carbons are replaced by bis(2-chloroethyl)amino moieties.[1]

The mechanism of action is characteristic of nitrogen mustards: the bis(2-chloroethyl)amino groups undergo intramolecular cyclization to form highly reactive aziridinium ions. These electrophilic intermediates then alkylate nucleophilic sites on the DNA, particularly the N7 position of guanine bases. This process leads to the formation of inter-strand and intra-strand cross-links in the DNA double helix, which ultimately inhibits DNA replication and transcription, triggering apoptosis and cell death.[1] The mannitol backbone was intended to leverage cellular transport mechanisms for sugars, aiming for a degree of selective uptake by cancer cells, thereby reducing systemic toxicity compared to simpler mustards like mechlorethamine.[1]

This guide provides a detailed examination of the synthetic pathways and purification methodologies for Mannomustine, intended for researchers, chemists, and professionals in drug development. It emphasizes the rationale behind procedural choices and outlines robust protocols for achieving high purity.

Part 1: The Synthesis of Mannomustine Dihydrochloride

Strategic Overview: A Multi-Step Approach from D-Mannitol

The synthesis of Mannomustine is a multi-step process that begins with the readily available and chiral starting material, D-mannitol. The overall strategy involves several key transformations:

-

Protection of Central Hydroxyl Groups: The four secondary hydroxyl groups (at C2, C3, C4, C5) of D-mannitol must be protected to prevent them from reacting in subsequent steps. This allows for the selective modification of the terminal primary hydroxyl groups (at C1 and C6). Acetal formation is a common and effective method for this.

-

Activation of Terminal Hydroxyl Groups: The protected terminal hydroxyl groups are converted into good leaving groups, typically tosylates or mesylates, to facilitate nucleophilic substitution.

-

Introduction of the Nitrogen Moiety: The activated terminal positions are subjected to nucleophilic substitution with an appropriate amine source.

-

Formation of the Bis(2-hydroxyethyl)amino Groups: The secondary amine is reacted with ethylene oxide to install the two hydroxyethyl arms.

-

Chlorination: The terminal hydroxyl groups of the hydroxyethyl arms are converted to chlorides using a suitable chlorinating agent like thionyl chloride (SOCl₂).

-

Deprotection and Salt Formation: The protecting groups on the mannitol backbone are removed under acidic conditions, which concurrently protonates the nitrogen atoms to yield the final, more stable Mannomustine dihydrochloride salt.

This sequence ensures precise control over the stereochemistry, which is inherited from the D-mannitol starting material, and directs the key reactions to the desired positions on the molecule.

Visualizing the Synthesis Workflow

Sources

Mannomustine mechanism of action on DNA

An In-Depth Technical Guide to the Core Mechanism of Action of Mannomustine on DNA

Abstract

Mannomustine, a bifunctional nitrogen mustard derivative, has long been recognized for its potent antineoplastic properties. Its efficacy is rooted in a direct and damaging interaction with cellular DNA. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning mannomustine's cytotoxic effects. We will dissect the chemical reactivity of the molecule, detail the cascade of DNA lesions it produces, and trace the subsequent cellular responses, from the activation of DNA repair pathways to the ultimate induction of cell death. This document is intended for researchers, medicinal chemists, and clinical development professionals seeking a deep, mechanistic understanding of this classic alkylating agent.

Introduction to Mannomustine: A Bifunctional Alkylating Agent

Mannomustine, also known as Mannitol Nitrogen Mustard, is a chemotherapeutic agent belonging to the nitrogen mustard class of compounds.[1] First synthesized in the 1950s, it was developed by conjugating the cytotoxic nitrogen mustard moiety to a mannitol backbone, a design intended to improve drug delivery and reduce systemic toxicity.[1] Like other nitrogen mustards, its primary mechanism of antineoplastic activity is the alkylation of DNA, which leads to the formation of covalent adducts that disrupt essential cellular processes.[1][2] This guide will elucidate the precise chemical and biological events that define its mode of action.

Chemical Structure and Bioactivation

The therapeutic activity of mannomustine is intrinsically linked to its chemical structure, specifically the bis(2-chloroethyl)amino group.[3] This functional group is the cornerstone of its DNA-alkylating capability.

Chemical Properties of Mannomustine:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₄ | [4][5] |

| Molecular Weight | 305.20 g/mol | [5] |

| IUPAC Name | (2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | [5] |

| Core Structure | D-Mannitol | [5] |

| Reactive Moiety | Bis(2-chloroethyl)amino | [3] |

Upon entering the physiological environment, mannomustine is not immediately reactive. It undergoes a spontaneous, non-enzymatic intramolecular cyclization. One of the 2-chloroethyl side chains forms a highly strained and electrophilic aziridinium (ethylene iminium) ion.[3] This cation is the key reactive intermediate responsible for attacking nucleophilic sites on biological macromolecules, with DNA being the most critical target.[2][3]

Caption: Bioactivation of Mannomustine to its reactive aziridinium intermediate.

The Molecular Onslaught: Mannomustine's Interaction with DNA

The positively charged aziridinium ion is a potent electrophile that readily reacts with electron-rich (nucleophilic) centers within the DNA molecule. The N7 position of guanine is the most nucleophilic site in DNA and, consequently, the most frequent target for alkylation by nitrogen mustards.[3][6]

Step 1: Formation of Monoadducts

The initial event is the covalent attachment of one of mannomustine's "arms" to a DNA base, forming a monoadduct.[3] The most common lesion is the N7-alkylguanine adduct.[3] This initial alkylation has significant consequences:

-

Electronic Destabilization: The addition of a bulky, positively charged group at the N7 position weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar.[7]

-

Potential for Depurination: The weakened bond can lead to spontaneous cleavage, resulting in the loss of the entire guanine base and the formation of a non-instructive abasic (apurinic or AP) site.[3][7]

-

Formation of Secondary Lesions: The cationic N7-adduct can undergo a secondary reaction where the imidazole ring of the guanine opens, forming a more stable, but highly mutagenic, N5-substituted formamidopyrimidine (Fapy) adduct.[3][8]

Step 2: The Cytotoxic Lesion - DNA Cross-linking

As a bifunctional agent, the second 2-chloroethyl arm of the mannomustine molecule, once attached to DNA as a monoadduct, can undergo a similar cyclization to form another aziridinium ion. This second reactive site can then alkylate a second nucleophilic site, creating a covalent cross-link.[9] These cross-links are considered the most cytotoxic lesions induced by nitrogen mustards.[3]

-

Interstrand Cross-links (ICLs): These form between bases on opposite DNA strands, most commonly between two guanines in a 5'-GNC-3' sequence.[3][9] ICLs are particularly pernicious as they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription.[9]

-

Intrastrand Cross-links: These form between two bases on the same DNA strand, such as adjacent guanines.[9] While less cytotoxic than ICLs, they still create significant helical distortions that impede polymerases.[9]

Caption: Pathway of Mannomustine-induced DNA damage, from monoadduct to cross-link.

Cellular Ramifications and Cytotoxicity

The formation of mannomustine-DNA adducts, particularly ICLs, triggers a cascade of cellular responses that ultimately determine the cell's fate.

Disruption of Fundamental DNA Processes

The physical presence of bulky adducts and cross-links on the DNA template presents a major roadblock for the molecular machinery responsible for replication and transcription.[9][10]

-

Replication Fork Stalling: DNA polymerases are unable to proceed past an ICL, leading to the collapse of the replication fork and the generation of DNA double-strand breaks (DSBs).[11]

-

Transcriptional Arrest: RNA polymerase is similarly blocked by these lesions, preventing the synthesis of essential messenger RNAs and halting protein production.[7]

Activation of the DNA Damage Response (DDR)

Cells possess sophisticated surveillance systems to detect DNA damage. The stalled replication forks and helical distortions caused by mannomustine adducts activate a complex signaling network known as the DNA Damage Response (DDR).[12]

-

Sensor Proteins (ATM, ATR): Kinases like ATR (Ataxia telangiectasia and Rad3-related) are recruited to stalled replication forks and activate downstream signaling.[12]

-

Checkpoint Activation: The DDR activates cell cycle checkpoints, primarily in the S and G2 phases, to halt cell division.[13][14] This provides the cell with time to attempt repair of the damaged DNA before it can be passed on to daughter cells.[12]

Induction of Cell Death

If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis) or mitotic catastrophe.[15]

-

Apoptosis: The sustained activation of the DDR, often through the p53 tumor suppressor pathway, initiates the apoptotic cascade, leading to the orderly dismantling of the cell.[15]

-

Mitotic Catastrophe: In cells with defective checkpoints, attempts to divide with damaged chromosomes can lead to gross chromosomal abnormalities and a form of cell death known as mitotic catastrophe.[15]

The Cellular Defense: DNA Repair Pathways

The cell is not a passive victim and employs a variety of DNA repair pathways to remove mannomustine-induced lesions. The efficiency of these pathways is a critical determinant of a cell's sensitivity or resistance to the drug.

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing the monoadducts. It is initiated by a DNA glycosylase that recognizes and removes the alkylated base, leading to the creation of an AP site which is then further processed.[16][17] Perturbing BER has been shown to sensitize cells to nitrogen mustards.[13][18]

-

Nucleotide Excision Repair (NER) and Homologous Recombination (HR): The repair of highly toxic ICLs is a complex, multi-step process that requires the coordinated action of several pathways.[9] The process involves the NER pathway to recognize the lesion and make incisions on one strand of the DNA, "unhooking" the cross-link.[9] This creates a double-strand break, which is then repaired by the high-fidelity Homologous Recombination (HR) pathway, using the sister chromatid as a template.[19][20]

Experimental Protocols for Mechanistic Investigation

Understanding the mechanism of mannomustine requires a suite of robust experimental techniques. Below are representative protocols that form the basis of such investigations.

Protocol: Quantification of Mannomustine-DNA Adducts by LC-MS/MS

This protocol provides a framework for the highly sensitive and specific detection of DNA adducts. The causality is clear: by measuring the quantity of specific lesions (e.g., N7-G monoadduct, G-NM-G cross-link), we can directly assess the extent of DNA damage.

Objective: To isolate DNA from mannomustine-treated cells and quantify specific DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency. Treat cells with varying concentrations of mannomustine (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO or saline) for a defined period (e.g., 6 hours).

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a high-purity DNA extraction kit (e.g., phenol-chloroform extraction or a commercial column-based kit). Ensure removal of RNA by treating with RNase A.

-

DNA Hydrolysis: Accurately quantify the isolated DNA. Digest a known amount of DNA (e.g., 50 µg) to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other contaminants and to enrich for the DNA adducts of interest.

-

LC-MS/MS Analysis:

-

Inject the processed sample into an LC-MS/MS system.

-

Separate the nucleosides and adducts using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for the unmodified guanosine and the expected mannomustine adducts.

-

Self-Validation: Run a standard curve using synthesized, purified adduct standards to allow for absolute quantification. Spike control DNA with these standards to confirm recovery and matrix effects.

-

-

Data Analysis: Quantify the adducts by comparing the peak areas from the samples to the standard curve. Express the results as the number of adducts per 10⁶ or 10⁷ normal nucleosides.

Protocol: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol assesses the cellular response to DNA damage by measuring the distribution of cells in different phases of the cell cycle. The rationale is that effective DNA damage will trigger checkpoint activation, leading to an accumulation of cells in the S and/or G2/M phases.

Objective: To determine the effect of mannomustine on cell cycle progression.

Methodology:

-

Cell Seeding and Treatment: Seed cells at a low density to ensure they are in logarithmic growth phase. After 24 hours, treat with mannomustine (e.g., 0, 5, 25, 100 µM) for 24 or 48 hours. Include a positive control for G2/M arrest (e.g., nocodazole).

-

Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with PBS.

-

Cell Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the DNA content of the cell.

-

Data Analysis:

-

Gate the data to exclude cell debris and doublets.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

-

Self-Validation: The vehicle-treated control should show a normal cell cycle profile. The positive control should show the expected arrest. A dose-dependent increase in the S and G2/M populations provides confidence in the result.

-

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Conclusion and Future Perspectives

The mechanism of action of mannomustine is a classic example of DNA-targeted chemotherapy. Its cytotoxicity stems from a well-defined chemical reaction cascade: bioactivation to a reactive aziridinium ion, followed by the alkylation of DNA to form monoadducts and, most critically, interstrand cross-links. These lesions physically obstruct DNA replication and transcription, triggering a robust DNA damage response that culminates in cell cycle arrest and apoptosis. While effective, the development of drug resistance, often through the upregulation of DNA repair pathways like HR, remains a significant clinical challenge. Future research should focus on synergistic combinations of mannomustine with inhibitors of key DNA repair proteins (e.g., PARP inhibitors) to overcome resistance and enhance its therapeutic window.

References

-

MANNOMUSTINE . (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

-

Mannomustine . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Mannomustine . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Prakash, C., et al. (2021). Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard . PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl . (2025, March 14). YouTube. Retrieved January 16, 2026, from [Link]

-

Cellular response to DNA damage . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

McGregor, W. G., et al. (1994). Molecular basis of nitrogen mustard effects on transcription processes: role of depurination . PubMed. Retrieved January 16, 2026, from [Link]

-

Beeharry, N., et al. (2012). Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine . PLOS ONE. Retrieved January 16, 2026, from [Link]

-

DNA Repair Pathways and Human Cancer . (2017, February 15). Oncohema Key. Retrieved January 16, 2026, from [Link]

-

Crosslinking of DNA . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

DNA Repair Pathways and Human Cancer . (2015, April 9). Clinical Gate. Retrieved January 16, 2026, from [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans . (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Integration of DNA Damage and Repair with Murine Double-Minute 2 (Mdm2) in Tumorigenesis . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine . (2012, June 29). PLOS ONE. Retrieved January 16, 2026, from [Link]

-

Computational and Experimental Binding Mechanism of DNA-drug Interactions . (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

-

Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine . (n.d.). PLOS ONE. Retrieved January 16, 2026, from [Link]

-

Regulation of the Cell-Intrinsic DNA Damage Response by the Innate Immune Machinery . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine . (2012, June 29). PubMed. Retrieved January 16, 2026, from [Link]

-

Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Studying the Interaction between Bendamustine and DNA Molecule with SERS Based on AuNPs/ZnCl2/NpAA Solid-State Substrate . (2023, August 31). NIH. Retrieved January 16, 2026, from [Link]

-

DNA adduct formation from tobacco-specific N-nitrosamines . (n.d.). PubMed - NIH. Retrieved January 16, 2026, from [Link]

-

Bendamustine: mechanism of action and clinical data . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Use of Chemicals to Inhibit DNA Replication, Transcription, and Protein Synthesis to Study Zygotic Genome Activation . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl) . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action: The Unique Pattern of Bendamustine-Induced Cytotoxicity . (2025, August 6). Anticancer Research. Retrieved January 16, 2026, from [Link]

-

Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS . (n.d.). Farmacia Journal. Retrieved January 16, 2026, from [Link]

-

Modulation of DNA Damage and Repair Pathways by Human Tumour Viruses . (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Potential mechanism of action of bendamustine . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Techniques to study DNA protein interaction . (2018, November 9). YouTube. Retrieved January 16, 2026, from [Link]

-

Structure & Reactivity in Organic, Biological and Inorganic Chemistry I: Chemical Structure and Properties . (2022, May 6). O'Reilly. Retrieved January 16, 2026, from [Link]

-

Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles . (2019, December 16). PubMed. Retrieved January 16, 2026, from [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

What is the mechanism of Lomustine? . (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

DNA cross linking – Knowledge and References . (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Mutagenic potential of nitrogen mustard-induced formamidopyrimidine DNA adduct: Contribution of the non-canonical α-anomer . (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Bendamustine: A review of pharmacology, clinical use and immunological effects . (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Chemical structure and reactivity : an integrated approach . (n.d.). Northwestern University. Retrieved January 16, 2026, from [Link]

-

Alkylation and Carbamylation Effects of Lomustine and Its Major Metabolites and MGMT Expression in Canine Cells . (2015, April 24). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Experimental strategies for studying transcription factor–DNA binding specificities . (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase . (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Effects of Replication and Transcription on DNA Structure-Related Genetic Instability . (2017, January 5). NIH. Retrieved January 16, 2026, from [Link]

-

Effects of DNA Topology on Transcription from rRNA Promoters in Bacillus subtilis . (2021, January 1). MDPI. Retrieved January 16, 2026, from [Link]

-

Transcription and Translation - Protein Synthesis From DNA - Biology . (2018, September 24). YouTube. Retrieved January 16, 2026, from [Link]

Sources

- 1. Mannomustine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 5. Mannomustine | C10H22Cl2N2O4 | CID 3033867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of nitrogen mustard effects on transcription processes: role of depurination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenic potential of nitrogen mustard-induced formamidopyrimidine DNA adduct: Contribution of the non-canonical α-anomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 10. Use of Chemicals to Inhibit DNA Replication, Transcription, and Protein Synthesis to Study Zygotic Genome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Replication and Transcription on DNA Structure-Related Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of DNA Damage and Repair Pathways by Human Tumour Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 14. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Integration of DNA Damage and Repair with Murine Double-Minute 2 (Mdm2) in Tumorigenesis [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | Semantic Scholar [semanticscholar.org]

- 19. DNA Repair Pathways and Human Cancer | Oncohema Key [oncohemakey.com]

- 20. DNA Repair Pathways and Human Cancer - Clinical GateClinical Gate [clinicalgate.com]

Mannomustine chemical structure and properties

An In-depth Technical Guide to Mannomustine (Degranol)

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical entities. It lies in understanding the intricate relationship between a molecule's structure, its mechanism of action, and its practical application in research and drug development. Mannomustine, known by its trade name Degranol, represents a pivotal chapter in the history of chemotherapy. Developed in the mid-20th century, it is a classic example of a nitrogen mustard alkylating agent, a class of compounds that formed the bedrock of early cancer treatment. This guide is designed for researchers and drug development professionals, offering a comprehensive technical overview of Mannomustine. We will delve into its chemical architecture, explore the causality behind its cytotoxic effects, and provide field-proven insights into its handling and evaluation. While largely superseded by more advanced therapies, the study of Mannomustine provides invaluable lessons in medicinal chemistry, pharmacology, and the evolution of cancer therapeutics.

Chemical Identity and Physicochemical Properties

Mannomustine was synthesized with a specific design hypothesis: to improve the therapeutic index of nitrogen mustards by attaching the cytotoxic warhead to a biological carrier molecule, D-mannitol.[1] The rationale was that the sugar moiety might enhance cellular uptake, potentially targeting cells with high metabolic rates, such as cancer cells.[1]

The compound is a bifunctional alkylating agent, meaning its nitrogen mustard group possesses two reactive 2-chloroethyl arms.[1] This bifunctionality is critical to its primary mechanism of action. Mannomustine is typically handled as its dihydrochloride salt, which exhibits greater stability and solubility in aqueous solutions.[2]

Chemical Structure

A 2D representation of the Mannomustine (free base) molecule.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | [][4] |

| CAS Number | 576-68-1 (Free Base); 551-74-6 (Dihydrochloride) | [5][6][7] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₄ (Free Base); C₁₀H₂₄Cl₄N₂O₄ (Dihydrochloride) | [2][] |

| Molecular Weight | 305.20 g/mol (Free Base); 378.12 g/mol (Dihydrochloride) | [2][] |

| Melting Point | 278 °C (decomposes) (Free Base) | [2][] |

| Boiling Point | 541.9 ± 50.0 °C at 760 Torr (Predicted) | [] |

| Solubility | Soluble in water; slightly soluble in ethanol. | [2] |

| Appearance | Solid powder / Crystals | [2][7] |

| Stability | Aqueous solutions are mildly acidic and stable at room temperature. | [2] |

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxic effect of Mannomustine is a direct consequence of its ability to inflict irreversible damage upon cellular DNA through a process called alkylation.[1][5] This mechanism is characteristic of all nitrogen mustards and is not specific to cancer cells, which explains the significant toxicity profile of this class of drugs.[1]

The process can be broken down into several key steps:

-

Intramolecular Cyclization: In the aqueous physiological environment, one of the 2-chloroethyl side chains undergoes a spontaneous intramolecular cyclization, eliminating a chloride ion to form a highly reactive and unstable aziridinium ion (also known as an ethylenimonium ion).[1][] This is the rate-limiting step.

-

DNA Alkylation (Monofunctional Adduct): The strained, positively charged aziridinium ring is a potent electrophile. It readily reacts with nucleophilic sites on DNA bases. The most common target is the N7 position of guanine.[1][8] This reaction opens the aziridinium ring and forms a stable covalent bond between the drug and the guanine base, creating a mono-adduct.

-

Second Alkylation (Interstrand Cross-Link): The second 2-chloroethyl arm of the Mannomustine molecule can undergo the same cyclization and alkylation process. If this second reaction occurs with a guanine base on the opposite strand of the DNA double helix, it results in a permanent, covalent bridge known as an interstrand cross-link (ICL).[1]

-

Induction of Apoptosis: The formation of ICLs is a catastrophic lesion for the cell. It physically prevents the separation of the DNA strands, thereby blocking the essential processes of DNA replication and transcription.[1][5] The cell's DNA damage response (DDR) pathways are activated, but the damage is often too extensive to be repaired, leading to the initiation of programmed cell death (apoptosis).

Visualizing the Mechanism of Action

Caption: Mechanism of action for Mannomustine, from administration to apoptosis.

Synthesis and Formulation Considerations

The original synthesis of Mannomustine was reported by Vargha et al. in 1957.[2][5] While the specific, scaled-up manufacturing protocols are proprietary, the fundamental chemical transformations are well-established. A conceptual laboratory-scale synthesis protocol highlights the key chemical principles.

Conceptual Synthesis Protocol

Causality Note: This protocol is a generalized representation. The choice of solvents, reaction times, and purification methods are critical for maximizing yield and purity. Each step is designed to selectively modify the starting material while protecting other functional groups.

-

Starting Material: Begin with 1,6-dibromo-1,6-dideoxy-D-mannitol. The bromine atoms serve as good leaving groups for the subsequent nucleophilic substitution.

-

Amination: React the dibromo-mannitol derivative with a large excess of diethanolamine. The amine nitrogen acts as a nucleophile, displacing the bromide ions. The hydroxyl groups on the diethanolamine are temporarily protective and will be modified later. This step is typically performed in a polar aprotic solvent to facilitate the SN2 reaction.

-

Chlorination: The resulting tetra-hydroxy intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent like pyridine. This reaction converts the four hydroxyl groups (two on the mannitol backbone and two from the newly added side chains) into chloro groups. Careful control of stoichiometry and temperature is crucial to ensure the conversion of the side-chain hydroxyls to the required 2-chloroethyl groups that form the nitrogen mustard moiety.

-

Purification: The crude product is purified using recrystallization. The choice of solvent system (e.g., 80% ethanol) is determined empirically to provide high recovery of pure crystals.[2]

-

Salt Formation (Optional but Recommended): For improved stability and handling, the purified Mannomustine free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Formulation and Stability

Mannomustine was historically administered intravenously.[1] As a powerful vesicant, meaning it can cause severe tissue damage if it leaks out of the vein, its formulation and administration require extreme care.[1][][4]

-

Storage: The solid compound should be stored under dry, dark conditions at refrigerated temperatures (0-4 °C for short term).[7]

-

Solution Stability: While aqueous solutions are noted to be stable at room temperature, for any alkylating agent, it is best practice to use freshly prepared solutions.[2] Over time, hydrolysis of the chloroethyl groups can occur, inactivating the drug. The stability of similar alkylating agents like carmustine has been shown to be highly dependent on temperature, with significantly longer stability under refrigeration.[9]

Toxicology and Pharmacology

The clinical utility of Mannomustine is limited by its toxicity, which is a direct extension of its non-specific mechanism of action.

Pharmacokinetics

-

Administration: Intravenous.[1]

-

Metabolism: As a highly reactive nitrogen mustard, Mannomustine is rapidly transformed in the body and binds to various cellular components.[1]

-

Excretion: Metabolites are primarily excreted via the kidneys.[1][5]

Key Toxicities

-

Myelosuppression: The most significant and dose-limiting toxicity is severe bone marrow suppression.[4][10] Alkylating agents damage the rapidly dividing hematopoietic stem cells in the bone marrow, leading to leukopenia (low white blood cells), thrombocytopenia (low platelets), and anemia.

-

Vesicant Activity: Mannomustine is a potent vesicant. Extravasation during IV administration can lead to severe pain, blistering, and tissue necrosis.[1][][4]

-

Carcinogenicity: Like other alkylating agents, Mannomustine is potentially carcinogenic and may increase the risk of secondary malignancies.[4]

| Toxicity Metric | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Intravenous | 56 mg/kg | [2][5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment

To quantify the anti-proliferative activity of Mannomustine in a research setting, a standard cell viability assay is employed. The following protocol provides a self-validating system for determining the IC₅₀ (half-maximal inhibitory concentration) of the compound in a cancer cell line.

Objective: To determine the IC₅₀ of Mannomustine in a human lymphoma cell line (e.g., U937) after 72 hours of exposure.

Methodology: Resazurin (AlamarBlue) Assay. Causality Note: This assay is chosen for its sensitivity and non-destructive nature. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active (i.e., living) cells to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cells in the exponential growth phase.

-

Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter. Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 90 µL. Include wells for "cells only" (positive control) and "media only" (negative control).

-

Compound Preparation: Prepare a 10 mM stock solution of Mannomustine dihydrochloride in sterile water. Perform a serial dilution (1:3 or 1:4) in culture medium to create a range of concentrations for the dose-response curve (e.g., 100 µM to 0.01 µM).

-

Cell Treatment: Add 10 µL of each Mannomustine dilution to the appropriate wells. Add 10 µL of medium to the control wells. This brings the final volume in each well to 100 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay: Add 20 µL of Resazurin reagent to each well. Incubate for an additional 2-4 hours, protected from light.

-

Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "media only" wells from all other wells.

-

Normalize the data by setting the average of the "cells only" control wells to 100% viability.

-

Plot the normalized viability (%) against the logarithm of the Mannomustine concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC₅₀ value.

-

Workflow for Cytotoxicity Assay

Caption: Experimental workflow for determining the IC₅₀ of Mannomustine.

Conclusion

Mannomustine (Degranol) is a molecule of significant historical importance in oncology. Its design, incorporating a cytotoxic nitrogen mustard with a mannitol carrier, reflects an early, rational attempt at improving drug targeting. While its clinical use has been rendered largely obsolete by therapies with superior efficacy and more manageable toxicity profiles, its study remains highly relevant. For the modern researcher, Mannomustine serves as a quintessential tool compound for investigating DNA damage and repair pathways, apoptosis, and mechanisms of drug resistance. Understanding its chemical properties, mechanism, and associated toxicities provides a crucial foundation for the development of the next generation of targeted and less toxic cancer therapeutics.

References

-

Wikipedia. Mannomustine . [Link]

-

PubChem, National Institutes of Health. Mannomustine Hydrochloride | C10H24Cl4N2O4 | CID 62369 . [Link]

-

DrugFuture.com. Mannomustine . [Link]

-

PubChem, National Institutes of Health. Mannomustine | C10H22Cl2N2O4 | CID 3033867 . [Link]

-

Biomedicus. The Side Effects of Degranol (Mannomustine) . [Link]

-

Global Substance Registration System (GSRS). MANNOMUSTINE . [Link]

-

Barlow AM, Leeming JT, Wilkinson JF. Mannomustine in Treatment of Leukaemias, Polycythaemia, and Malignant Disorders . Br Med J. 1959 Aug 22;2(5146):208-13. [Link]

-

South African Health Products Regulatory Authority (SAHPRA). DEGRANOL (200 mg tablet) . [Link]

-

South African Health Products Regulatory Authority (SAHPRA). DEGRANOL (tablet) Professional Information . [Link]

- Google Patents.

-

Patsnap Synapse. What is the mechanism of Ranimustine? . [Link]

-

Knoll L, Christoph S, St-Arnaud Q, et al. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature . Eur J Hosp Pharm. 2022;29(e1):e16-e21. [Link]

Sources

- 1. biomedicus.gr [biomedicus.gr]

- 2. Mannomustine [drugfuture.com]

- 4. Mannomustine | C10H22Cl2N2O4 | CID 3033867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mannomustine - Wikipedia [en.wikipedia.org]

- 6. Mannomustine Hydrochloride | C10H24Cl4N2O4 | CID 62369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. What is the mechanism of Ranimustine? [synapse.patsnap.com]

- 9. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Solubility of Mannomustine for Researchers and Drug Development Professionals

Introduction: The Critical First Step in Harnessing a Classic Alkylating Agent

Mannomustine, also known as mannitol nitrogen mustard, is a classical chemotherapeutic agent belonging to the nitrogen mustard class of bifunctional alkylating agents.[1] First synthesized in 1957, its mechanism of action relies on the covalent alkylation of nucleophilic sites on DNA, particularly the N7 position of guanine.[2] This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death in rapidly proliferating cancer cells.[3]

The efficacy of any compound in a preclinical or clinical setting begins with its successful and reproducible formulation. For researchers, understanding the solubility and stability of mannomustine is not a trivial procedural step but a foundational requirement for generating reliable data in mechanism-of-action studies, in vitro cytotoxicity assays, and in vivo models. This guide provides a comprehensive overview of mannomustine's solubility characteristics, focusing on dimethyl sulfoxide (DMSO) as the primary solvent for stock solutions and addressing the critical challenges of working with aqueous media.

Physicochemical Profile: A Duality of Hydrophilicity and Reactivity

To understand the solubility behavior of mannomustine, one must first appreciate the duality of its chemical structure. It consists of a highly polar, hydrophilic D-mannitol backbone, which suggests a predisposition for aqueous solubility.[4][5] However, this is appended with two reactive bis(2-chloroethyl)amino groups, which are responsible for its alkylating activity and significantly influence its overall properties.

The interplay between these two structural features dictates the compound's behavior in different solvents. While the mannitol moiety promotes interaction with polar solvents like water, the nitrogen mustard groups are highly susceptible to hydrolysis in aqueous environments, a reaction that is fundamental to their mechanism of action but detrimental to the stability of a prepared solution.[2][6]

| Property | Value / Observation | Implication for Solubility |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₄ | - |

| Molecular Weight | 305.20 g/mol (Free Base)[7] | Essential for calculating molar concentrations. |

| Computed XLogP3 | -1.9 | Indicates a high degree of hydrophilicity, suggesting potential for aqueous solubility.[8] |

| Chemical Class | Aliphatic Nitrogen Mustard | The aliphatic nature implies high reactivity and instability in aqueous (protic) solvents compared to more stable aromatic mustards.[2] |

This profile presents a classic formulation challenge: a compound that is theoretically hydrophilic but practically unstable in water. This necessitates a strategic approach to solvent selection, distinguishing between solvents for long-term storage and those for immediate experimental use.

Dimethyl Sulfoxide (DMSO): The Recommended Solvent for Primary Stock Solutions

For creating stable, high-concentration stock solutions of mannomustine, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice.

Rationale for Using DMSO

DMSO is a highly polar, aprotic solvent.[9] Its "aprotic" nature—meaning it does not donate protons—is the key to its utility for nitrogen mustards. This environment prevents the intramolecular cyclization and subsequent hydrolysis that readily occurs in protic solvents like water.[6] By minimizing degradation, DMSO allows for the preparation of stock solutions that can be stored with confidence, ensuring the integrity of the compound over time.

Quantitative Solubility in DMSO (Based on Structural Analogs)

| Compound | Structural Similarity | Reported Solubility in DMSO | Source(s) |

| Bendamustine HCl | Nitrogen mustard with a different core | ~50 - 79 mg/mL | [10][11] |

| MNITMT | Sugar-like backbone with nitrogen mustard groups | 48 mg/mL | [12] |

| Lomustine (CCNU) | Chloroethyl group, different core | ≥ 100 mg/mL | [13] |

Experimental Protocol: Preparation of a Mannomustine Stock Solution in DMSO

This protocol describes a self-validating system for preparing a 10 mM stock solution.

Materials:

-

Mannomustine powder (free base, MW: 305.20 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Precision micropipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Pre-Calculation: Determine the required mass of mannomustine for your desired stock concentration and volume. For example, to make 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 305.20 g/mol * (1000 mg / 1 g) = 3.052 mg

-

-

Aliquot Compound: Carefully weigh out the calculated mass of mannomustine powder into a sterile vial.

-

Expert Insight: Mannomustine is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, preferably within a chemical fume hood.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, the following steps can be taken:

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes.

-

Gentle Warming: Briefly warm the solution in a 37°C water bath.

-

Trustworthiness: Visually inspect the solution against a light source to ensure no solid particulates remain before proceeding. A clear, homogenous solution is the endpoint.[14]

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store protected from light at -20°C or -80°C.

-

Expert Insight: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Stock solutions stored under these conditions are generally stable for up to three months.[14]

-

Aqueous Solvents (Water, PBS, Culture Media): The Challenge of Hydrolytic Instability

While a DMSO stock solution is ideal for storage, most biological experiments require the final compound to be in an aqueous medium. This is the most critical step where compound integrity can be lost.

The Inevitability of Hydrolysis

As an aliphatic nitrogen mustard, mannomustine's chloroethyl groups are highly reactive in the presence of water. The mechanism involves an intramolecular SN1 reaction where the nitrogen's lone pair displaces a chloride ion, forming a highly strained and electrophilic aziridinium ion.[2] This intermediate then readily reacts with any available nucleophile. In a biological system, the target is DNA. In a vial of prepared buffer, the most abundant nucleophile is water, leading to rapid hydrolysis and inactivation of the compound.

-

Key Takeaway: Aqueous solutions of mannomustine are inherently unstable and must be prepared fresh immediately prior to each experiment . They should never be stored, even for short periods.[10][15]

Experimental Protocol: Preparation of Aqueous Working Solutions from a DMSO Stock

This protocol ensures the most reliable delivery of active mannomustine to an experimental system.

Procedure:

-

Pre-Calculation: Determine the volume of DMSO stock needed to achieve the final desired concentration in your aqueous medium. Crucially, calculate the final percentage of DMSO.

-

Example: To make 10 mL of a 10 µM working solution from a 10 mM DMSO stock:

-

V₁ (Stock Vol) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

Final DMSO %: (10 µL / 10,000 µL) * 100% = 0.1%

-

Trustworthiness: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final % of DMSO) in your experiments.

-

-

Prepare Aqueous Medium: Dispense the final volume of the aqueous buffer (e.g., PBS, cell culture medium) into a sterile tube.

-

Dilution: Add the calculated volume of the DMSO stock solution dropwise into the aqueous medium while continuously vortexing or swirling.

-

Causality: Adding the concentrated organic stock to the larger aqueous volume (rather than vice-versa) and mixing vigorously helps prevent the compound from precipitating out of solution, a common issue when "crashing" a compound from an organic solvent into an aqueous one.[14]

-

-

Final Check & Immediate Use: Ensure the final solution is clear and homogenous. Use the freshly prepared working solution immediately in your experiment. Do not store any unused portion.

Summary and Best Practices

The successful use of mannomustine in a laboratory setting hinges on a clear understanding of its solvent-dependent behavior. The following table summarizes the key recommendations.

| Solvent | Recommended Use | Estimated Solubility | Stability & Storage | Key Consideration |

| Anhydrous DMSO | Primary Stock Solution | 40 - 80 mg/mL (inferred) | Stable for up to 3 months when stored in aliquots at -20°C / -80°C, protected from light.[14] | Must be anhydrous. Moisture will initiate degradation. |

| Aqueous Buffers (Water, PBS, Media) | Final Working Solution | Variable, but limited by stability rather than solubility. | Highly Unstable. Prone to rapid hydrolysis.[6] DO NOT STORE. | Always prepare fresh from a DMSO stock immediately before use. |

| Ethanol | Not Recommended | Likely poor; analogous compounds are insoluble.[12] | Subject to degradation via reaction with the hydroxyl group. | Offers no advantages over DMSO for stock solutions and is less suitable than aqueous buffers for final dilutions. |

By adhering to these protocols and understanding the chemical principles that underpin them, researchers can ensure the consistent and reliable delivery of active mannomustine, leading to more accurate and reproducible experimental outcomes.

References

- MedChemExpress. Mannomustine dihydrochloride. [URL: https://www.medchemexpress.com/mannomustine-dihydrochloride.html]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033867, Mannomustine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mannomustine]

- Wang, Q. Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 10(44), 8786-8793. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26482j]

- ResearchGate. (2012). Sulfur, oxygen, and nitrogen mustards: Stability and reactivity. [URL: https://www.researchgate.net/publication/231221156_Sulfur_oxygen_and_nitrogen_mustards_Stability_and_reactivity]

- Selleck Chemicals. Frequently Asked Questions. [URL: https://www.selleckchem.com/faq.html]

- Cayman Chemical. (2022). Product Information: D-Mannose. [URL: https://www.caymanchem.com/product/27388/d-mannose]

- MedKoo Biosciences. Mannomustine | CAS# 576-68-1. [URL: https://www.medkoo.com/products/3399]

- Sharma, R., & Sharma, M. (2017). Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. Methods in enzymology, 591, 415–431. [URL: https://pubmed.ncbi.nlm.nih.gov/28527581/]

- Selleck Chemicals. MNITMT. [URL: https://www.selleckchem.com/products/mnitmt.html]

- Solubility of Things. Nitrogen Mustard HN1. [URL: https://solubilityofthings.

- Singh, S., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-15. [URL: https://www.eurekaselect.com/article/117904]

- Selleck Chemicals. Carmustine. [URL: https://www.selleckchem.com/products/Carmustine(BCNU).html]

- Cayman Chemical. (2022). Product Information: Bendamustine (hydrochloride). [URL: https://www.caymanchem.com/product/23693/bendamustine-(hydrochloride)]

- MedChemExpress. solubility. [URL: https://www.medchemexpress.com/search.html?q=solubility]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6251, Mannitol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Mannitol]

- Selleck Chemicals. Bendamustine HCl. [URL: https://www.selleckchem.com/products/bendamustine-hcl.html]

- MedChemExpress. Lomustine (CCNU). [URL: https://www.medchemexpress.com/lomustine.html]

- Wikipedia. Mannomustine. [URL: https://en.wikipedia.org/wiki/Mannomustine]

- ChemicalBook. Mannitol | 87-78-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4720971.htm]

- Food and Agriculture Organization of the United Nations. MANNITOL. [URL: https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/monograph1/additive-261-m1.pdf]

- MedChemExpress. D-Mannose. [URL: https://www.medchemexpress.com/d-mannose.html]

- Cayman Chemical. (2025). Product Information: Fumonisin B1. [URL: https://www.caymanchem.com/product/62580/fumonisin-b1]

- Global Substance Registration System. MANNOMUSTINE. [URL: https://gsrs.

- Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current drug metabolism, 9(9), 869–878. [URL: https://pubmed.ncbi.nlm.nih.gov/18991599/]

- Cayman Chemical. (2025). Product Information: DiI. [URL: https://www.caymanchem.com/product/30423/dii]

- Byrd, G. D., & Oglesby, L. M. (2003). Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 27(1), 1–6. [URL: https://pubmed.ncbi.nlm.nih.gov/12587667/]

- MedChemExpress. Master of Bioactive Molecules. [URL: https://www.medchemexpress.com/]

- Smith, E. R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 4(11), 1059–1063. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3828943/]

- Cayman Chemical. (2022). Product Information: Magnolol. [URL: https://www.caymanchem.com/product/14233/magnolol]

- ResearchGate. (2018). Solubility of drug in DMSO?. [URL: https://www.

- Laszlo, J., Grizzle, J., Jonsson, U., & Rundles, R. W. (1962). Comparative study of mannitol mustard, cyclophosphamide, and nitrogen mustard in malignant lymphomas. Cancer chemotherapy reports, 16, 247–250. [URL: https://pubmed.ncbi.nlm.nih.gov/14462650/]

- Smith, T. C., & Preece, J. E. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(4), 514-521. [URL: https://pubmed.ncbi.nlm.nih.gov/25516709/]

- National Academic Digital Library of Ethiopia. CHEMOTHERAPY. [URL: https://nadre.ethernet.edu.et/record/21811/files/245.pdf]

- Jakubowski, H. (2000). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The Journal of biological chemistry, 275(23), 17794–17798. [URL: https://pubmed.ncbi.nlm.nih.gov/10747990/]

- McCaughey, C., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceutics, 12(2), 183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076326/]

- ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [URL: https://www.researchgate.net/post/How_to_check_the_Drug_solubility_DMSO_solvent]

- Hawe, A., & Frie, S. (2006). Crystallization behavior of mannitol in frozen aqueous solutions. Journal of pharmaceutical sciences, 95(10), 2260–2270. [URL: https://pubmed.ncbi.nlm.nih.gov/16941490/]

- Niles, L. P., et al. (1996). Stability of melatonin in aqueous solution. Journal of pineal research, 21(1), 58–61. [URL: https://pubmed.ncbi.nlm.nih.gov/8892095/]

- Senter, P. D., et al. (2009). Monomethylvaline compounds capable of conjugation to ligands. U.S. Patent No. 7,498,298. [URL: https://patents.google.

- Healan, A. M., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial agents and chemotherapy, 56(12), 6432–6433. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497204/]

Sources

- 1. Mannomustine - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mannitol | 87-78-5 [chemicalbook.com]

- 6. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Stability of Mannomustine Under Various Storage Conditions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mannomustine, a nitrogen mustard derivative of mannitol, is an alkylating agent with historical significance in antineoplastic research. As with all nitrogen mustards, its efficacy is intrinsically linked to its chemical stability. The presence of the bis(2-chloroethyl)amine functional groups makes the molecule susceptible to degradation, primarily through hydrolysis, which can be influenced by various environmental factors. This guide provides a comprehensive technical overview of the stability of mannomustine under different storage conditions. It is designed to equip researchers and drug development professionals with the foundational knowledge to design robust stability studies, predict degradation pathways, and develop stable formulations. This document synthesizes established principles of nitrogen mustard chemistry with modern analytical and regulatory standards to provide a practical framework for ensuring the integrity of mannomustine from early-stage research to potential clinical applications.

Introduction to Mannomustine and Its Chemical Nature

Mannomustine, also known as mannitol nitrogen mustard, was first synthesized in 1957.[1] It is a derivative of D-mannitol, a sugar alcohol, with two nitrogen mustard moieties attached at the 1 and 6 positions.[1][2][3] The chemical structure of mannomustine dihydrochloride is C10H24Cl4N2O4 with a molecular weight of 378.1 g/mol .[4] The presence of the mannitol backbone was intended to improve the therapeutic index compared to other nitrogen mustards by altering its distribution and uptake.

The key to understanding mannomustine's stability lies in the reactivity of the bis(2-chloroethyl)amine groups. The lone pair of electrons on the nitrogen atom can initiate an intramolecular cyclization to form a highly reactive aziridinium ion, which is the ultimate alkylating species responsible for its cytotoxic activity. However, this reactivity also makes the molecule prone to degradation in aqueous environments.

Fundamental Degradation Pathways of Mannomustine

The primary degradation pathway for mannomustine in aqueous solution is hydrolysis. This process is characteristic of nitrogen mustards and proceeds through the formation of the aziridinium ion intermediate. The rate of hydrolysis is significantly influenced by pH.

Hydrolysis

The hydrolysis of the bis(2-chloroethyl)amine moiety is a stepwise process. The first chloroethyl group undergoes intramolecular cyclization to form an aziridinium ion with the expulsion of a chloride ion. This strained, three-membered ring is highly susceptible to nucleophilic attack by water, leading to the formation of a hydroxyl group and regeneration of the tertiary amine. This process can then be repeated for the second chloroethyl group.

-

Step 1: Formation of the aziridinium ion.

-

Step 2: Nucleophilic attack by water to form the monohydroxylated derivative.

-

Step 3: Repetition of the process for the second chloroethyl group to form the dihydroxylated derivative.

The hydrolysis products, the mono- and di-hydroxy derivatives of mannomustine, are inactive as alkylating agents and represent the primary degradation products.

Caption: Proposed Hydrolysis Pathway of Mannomustine.

Factors Influencing Mannomustine Stability

The rate and extent of mannomustine degradation are influenced by several key environmental factors. Understanding these factors is crucial for defining appropriate storage and handling conditions.

Effect of pH

The stability of mannomustine in aqueous solutions is highly pH-dependent. Generally, nitrogen mustards are more stable in acidic conditions. Under acidic pH, the nitrogen atom is protonated, which reduces its nucleophilicity and hinders the initial intramolecular cyclization to form the aziridinium ion. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis is expected to increase significantly.

| pH Condition | Expected Stability | Rationale |

| Acidic (pH < 5) | High | Protonation of the nitrogen atom inhibits the formation of the reactive aziridinium ion. |

| Neutral (pH ~7) | Moderate to Low | The unprotonated nitrogen is available to initiate intramolecular cyclization and subsequent hydrolysis. |

| Alkaline (pH > 8) | Low | The rate of hydrolysis is generally accelerated under basic conditions. |

Effect of Temperature

As with most chemical reactions, the degradation of mannomustine is expected to be temperature-dependent and follow Arrhenius kinetics. Increased temperature will provide the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. Therefore, to ensure long-term stability, mannomustine, both as a solid and in solution, should be stored at controlled, and likely refrigerated, temperatures.

Photostability

While hydrolysis is the primary degradation pathway, exposure to light, particularly UV radiation, should also be considered as a potential stress factor. Photodegradation can lead to the formation of different degradation products through radical-mediated pathways. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if mannomustine is light-sensitive and requires protection from light during storage and administration.[5][6]

Solid-State Stability

Mannomustine is typically supplied as a dihydrochloride salt, which is a crystalline solid. In the solid state, the mobility of the molecules is restricted, and in the absence of moisture, the rate of degradation is significantly lower than in solution. However, the solid-state stability can be affected by factors such as humidity and temperature. High humidity can lead to the absorption of water, creating localized solution-like conditions on the crystal surface and accelerating hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive assessment of mannomustine stability requires a systematic approach involving forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies involve subjecting mannomustine to stress conditions that are more severe than accelerated stability testing conditions.

4.1.1. Protocol for Forced Hydrolysis

-

Preparation of Solutions: Prepare solutions of mannomustine (e.g., 1 mg/mL) in a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, and 72 hours).

-

Sampling: At each time point, withdraw an aliquot of the solution.

-

Analysis: Analyze the samples immediately using a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the remaining concentration of mannomustine and the formation of degradation products.

-

Characterization: For samples showing significant degradation, use LC-MS and NMR to identify and characterize the degradation products.

4.1.2. Protocol for Forced Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid mannomustine dihydrochloride in a vial.

-

Incubation: Store the vials at elevated temperatures (e.g., 80°C) for a defined period.

-

Analysis: At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC to quantify any degradation.

4.1.3. Protocol for Photostability Testing

-

Sample Preparation: Expose solid mannomustine and a solution of mannomustine to a light source that meets ICH Q1B requirements (e.g., a combination of cool white fluorescent and near-UV lamps).[5][6]

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC to assess for photodegradation.

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying the decrease in mannomustine concentration and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

4.2.1. HPLC Method Parameters (Hypothetical Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan of mannomustine).

-

Column Temperature: 30°C

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Recommended Storage Conditions

Based on the chemical nature of mannomustine and general knowledge of nitrogen mustards, the following storage conditions are recommended to ensure its stability. These recommendations should be confirmed by long-term stability studies.

| Form | Recommended Storage Condition | Justification |

| Solid Drug Substance | Store at 2-8°C, protected from moisture and light. | Low temperature and absence of moisture will minimize hydrolysis. Protection from light is a precautionary measure pending photostability data. |

| Aqueous Solution | Prepare fresh and use immediately. If short-term storage is necessary, store at 2-8°C in a buffered, acidic solution (pH 3-5) and protect from light. | Refrigeration and acidic pH will slow the rate of hydrolysis. |

Conclusion

The stability of mannomustine is a critical attribute that dictates its potential for use in research and drug development. As a nitrogen mustard, it is inherently susceptible to degradation, primarily through hydrolysis, which is significantly influenced by pH and temperature. This guide has outlined the fundamental principles of mannomustine stability, the key factors that affect it, and the experimental approaches required for its comprehensive assessment. By applying the principles and protocols described herein, researchers and drug development professionals can ensure the quality and integrity of mannomustine, a prerequisite for obtaining reliable experimental results and for the development of safe and effective pharmaceutical products.

References

-

Vargha, L., Toldy, L., Fehér, Ö., & Lendvai, S. (1957). Synthesis of new sugar derivatives of potential antitumour activity. Part I. Ethyleneimino- and 2-chloroethylamino-derivatives. Journal of the Chemical Society (Resumed), 805–809. [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). [Link]

-

PubChem. Mannomustine. [Link]

-

PubChem. Mannomustine Hydrochloride. [Link]

-

GSRI. Mannomustine. [Link]

-

Selvita. Stability Studies. [Link]

-

Waters. Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Semantic Scholar. Effect of moisture on solid state stability. [Link]

-

FDA. Guidance for Industry: Stability Testing of Drug Substances and Drug Products (1998). [Link]

-

Global Substance Registration System. MANNOMUSTINE. [Link]

-

Wikipedia. Mannomustine. [Link]

-

PubChem. Mannomustine Hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Identification of Mannomustine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannomustine, a nitrogen mustard alkylating agent, has historically been used as an antineoplastic drug.[1] As with all pharmaceutical compounds, ensuring its stability and understanding its degradation profile is critical for safety, efficacy, and regulatory compliance.[2][3] This technical guide provides a comprehensive framework for the identification and characterization of mannomustine degradation products. We will delve into the principles of forced degradation studies, detailing the experimental design and the analytical methodologies required for the elucidation of degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to rigorously assess the stability of mannomustine and related compounds.

Introduction: The Imperative of Degradation Profiling

Mannomustine, also known as mannitol nitrogen mustard, is a bifunctional alkylating agent that exerts its cytotoxic effects by cross-linking DNA strands, thereby inhibiting cell division.[1][4] The inherent reactivity of the bis(2-chloroethyl)amine functional groups, which are responsible for its therapeutic activity, also renders the molecule susceptible to degradation.[5] The formation of degradation products can lead to a loss of potency, altered bioavailability, and potentially the generation of toxic impurities.[6] Therefore, a thorough understanding of mannomustine's degradation pathways is a non-negotiable aspect of its pharmaceutical development and quality control.

Stability studies are a cornerstone of drug development, providing critical data for formulation optimization, shelf-life determination, and defining appropriate storage conditions.[3][7][8] Forced degradation, or stress testing, is an essential component of these studies. By subjecting the drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, temperature, oxidation, and photolysis, we can rapidly identify potential degradation products and elucidate the degradation pathways.[9] This proactive approach is crucial for developing stability-indicating analytical methods and for ensuring the safety and quality of the final drug product.[10]

This guide will provide a systematic approach to:

-

Designing and executing forced degradation studies for mannomustine.

-